

# AZD4144: A Technical Guide to a Potent and Selective NLRP3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD4144, a novel and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended to support research and drug development efforts targeting inflammatory diseases.

# **Chemical Structure and Physicochemical Properties**

AZD4144, developed by AstraZeneca, is a small molecule inhibitor designed for high potency and selectivity against the NLRP3 inflammasome.[1]

IUPAC Name: (S)-3-((4-(2-hydroxy-4-(trifluoromethyl)phenyl)phthalazin-1-yl)amino)propane-1,2-diol[2]

Chemical Structure: (A 2D representation of the chemical structure of AZD4144 would be depicted here in a full whitepaper.)

Table 1: Physicochemical Properties of AZD4144



| Property                        | Value        | Reference |
|---------------------------------|--------------|-----------|
| CAS Number                      | 2890191-41-8 | [2][3]    |
| Molecular Formula               | C18H16F3N3O3 | [2]       |
| Molecular Weight                | 379.34 g/mol | [2][3]    |
| Log D                           | 2.67         | [4]       |
| Human Plasma Protein<br>Binding | 7.7%         | [4]       |
| Appearance                      | Solid        | [3]       |

# **Biological Activity and Potency**

AZD4144 is a potent, direct, and selective inhibitor of the NLRP3 inflammasome.[3] It effectively suppresses the release of pro-inflammatory cytokines IL-1β and IL-18.[3]

Table 2: In Vitro Potency of AZD4144

| Assay                               | Cell<br>Line/System      | Stimulus             | IC50 / EC50     | Reference |
|-------------------------------------|--------------------------|----------------------|-----------------|-----------|
| IL-1β Release                       | THP-1 human<br>monocytes | Nigericin            | 0.027 μM (IC50) |           |
| IL-1β Release                       | THP-1 human<br>monocytes | BzATP                | 0.01 μM (IC50)  |           |
| NLRP3 Puncta<br>Formation           | THP-ASC-GFP<br>cells     | Nigericin and<br>LPS | 0.082 μM (EC50) |           |
| IL-1β and IL-18<br>Release          | Mouse cells              | LPS/ATP              | 54 nM (IC50)    | [3]       |
| NLRP3<br>Inflammasome<br>Inhibition | Not specified            | Not specified        | 76 nM (IC₅o)    | [3][4]    |



Table 3: In Vivo Efficacy of AZD4144

| Animal Model                    | Dosing                     | Effect                             | Reference |
|---------------------------------|----------------------------|------------------------------------|-----------|
| LPS/ATP-induced BALB/cAJcI mice | 3 mg/kg, p.o., single dose | 82% inhibition of IL-1β production |           |

AZD4144 also demonstrates a favorable safety profile with low inhibitory effect on hERG (IC<sub>50</sub>:  $> 40 \mu M$ ), indicating low cardiotoxicity.

### **Mechanism of Action**

AZD4144 exerts its inhibitory effect through direct binding to the NLRP3 protein.[5][6] Its mechanism involves stabilizing the inactive conformation of NLRP3, thereby preventing the assembly and activation of the inflammasome complex.[1][5][6] AZD4144 has been shown to compete with MCC950, another well-characterized NLRP3 inhibitor, for binding to the protein. [5][6] The binding site is located within the NACHT domain of the NLRP3 protein.[4]





Click to download full resolution via product page

Caption: Mechanism of AZD4144 Action on the NLRP3 Signaling Pathway.

### **Experimental Protocols**

Detailed methodologies for key assays used in the characterization of AZD4144 are provided below.

# THP-1 Cell-Based IL-1β Release Assay

This assay quantifies the ability of AZD4144 to inhibit NLRP3-induced IL-1 $\beta$  secretion in human monocytic THP-1 cells.

#### Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- Lipopolysaccharide (LPS)
- Nigericin or Adenosine triphosphate (ATP)
- AZD4144
- 96-well cell culture plates
- Human IL-1β ELISA or HTRF kit

#### Protocol:

- Cell Culture and Differentiation:
  - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.



 (Optional) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.[2]

### Priming:

- Seed the cells in 96-well plates.
- Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[2][7]

#### Inhibitor Treatment:

- Prepare serial dilutions of AZD4144 in the appropriate medium.
- Pre-incubate the primed cells with the different concentrations of AZD4144 for 30-60 minutes.

#### NLRP3 Activation:

- $\circ$  Induce NLRP3 inflammasome activation by adding an activator such as Nigericin (e.g., 10  $\mu$ M) or ATP (e.g., 2-5 mM).[2][7]
- Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP).[2]
- Sample Collection and Analysis:
  - Centrifuge the plates to pellet the cells.
  - Collect the supernatant for analysis.
  - Quantify the concentration of secreted IL-1β using a human IL-1β ELISA or HTRF assay kit according to the manufacturer's instructions.[2][7]

#### Data Analysis:

- Calculate the percentage of inhibition of IL-1β secretion for each AZD4144 concentration relative to the vehicle-treated control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.



### **ASC Speck Formation Assay**

This assay visually or quantitatively assesses the inhibition of inflammasome assembly by monitoring the formation of ASC specks.

#### Materials:

- THP-1-ASC-GFP reporter cells
- · Culture medium
- LPS
- Nigericin or other NLRP3 activators
- AZD4144
- Glass-bottom culture dishes or appropriate plates for microscopy/flow cytometry
- DAPI for nuclear staining (optional)
- Fluorescence microscope or flow cytometer

#### Protocol:

- · Cell Seeding:
  - Seed THP-1-ASC-GFP cells in glass-bottom dishes or appropriate plates.[8]
- Inhibitor Treatment:
  - Treat the cells with various concentrations of AZD4144 for a predetermined time (e.g., 30 minutes).[8]
- · Priming and Activation:
  - Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[8]

### Foundational & Exploratory





 $\circ$  Stimulate with an NLRP3 activator like Nigericin (e.g., 10  $\mu$ M) for 30-60 minutes to induce ASC speck formation.[8]

### • Imaging/Analysis:

- Microscopy: Fix the cells, stain with DAPI if desired, and visualize using a fluorescence microscope. Count the percentage of cells containing ASC specks.[8]
- Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells that have formed specks.[8]

### Data Analysis:

- Calculate the percentage inhibition of ASC speck formation for each AZD4144 concentration.
- Determine the EC<sub>50</sub> value from the dose-response curve.





Click to download full resolution via product page

Caption: General Workflow for In Vitro Characterization of AZD4144.



# NanoBRET™ Target Engagement Assay

This assay measures the direct binding of AZD4144 to the NLRP3 protein in live cells.[6]

|   | -  |    |     |      |
|---|----|----|-----|------|
| N | ſΑ | tΔ | rı≥ | ıls: |
|   |    |    |     |      |

- HEK293 cells
- Expression vector for human NLRP3 fused to NanoLuc® luciferase
- Transfection reagent
- NLRP3 NanoBRET™ Tracer
- AZD4144
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, opaque 96-well or 384-well assay plates
- Luminometer capable of measuring BRET

#### Protocol:

- Transfection:
  - Transfect HEK293 cells with the NLRP3-NanoLuc® fusion vector 24 hours prior to the assay.[5]
- · Cell Plating:
  - Harvest the transfected cells and plate them into white assay plates.[5]
- Compound and Tracer Addition:
  - Prepare serial dilutions of AZD4144.
  - Add AZD4144 to the wells, followed by the addition of the NanoBRET™ Tracer at a fixed concentration.[5]



### · Equilibration:

 Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium.[5]

#### Signal Detection:

- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
- Read the plate on a luminometer capable of measuring both donor (NanoLuc®) and acceptor (tracer) emissions.[5]
- Data Analysis:
  - Calculate the BRET ratio.
  - A decrease in the BRET signal in the presence of AZD4144 indicates displacement of the tracer and direct binding of the compound to NLRP3.
  - Determine the IC<sub>50</sub> value from the competition binding curve.

## **Summary and Future Directions**

AZD4144 is a potent and selective NLRP3 inhibitor with a well-defined mechanism of action and promising in vitro and in vivo activity. Its favorable pharmacokinetic and safety profile makes it a strong candidate for further development in the treatment of a wide range of inflammatory diseases.[1][5] Ongoing and future research will likely focus on its clinical efficacy and safety in various disease models and patient populations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Lipopolysaccharide/adenosine triphosphate induces IL-1β and IL-18 secretion through the NLRP3 inflammasome in RAW264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD4144: A Technical Guide to a Potent and Selective NLRP3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394417#the-chemical-structure-and-properties-of-the-nlrp3-inhibitor-azd4144]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com